Octahydropyrido[2,1-c]morpholin-3-ylmethanamine
説明
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine (CAS: 141815-05-6) is a bicyclic heterocyclic compound featuring a fused pyrido-morpholine core with a methanamine (-CH2NH2) substituent at position 2. Its molecular formula is C9H17N3O, distinguishing it from simpler morpholine derivatives by the fused pyridine ring and the primary amine group. This structure confers unique physicochemical properties, such as moderate polarity due to the amine and ether functionalities, which may influence solubility and bioavailability.
特性
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHFOXXRWZPFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-05-6 | |
| Record name | 1-{octahydropyrido[2,1-c][1,4]oxazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Octahydropyrido[2,1-c]morpholin-3-ylmethanamine and analogous compounds:
Structural and Functional Analysis
- The predicted collision cross-section (CCS) for its [M+H]+ ion is 134.7 Ų, suggesting a compact conformation compared to bulkier analogs .
- Dione Derivative: The 6,8-dione groups introduce strong hydrogen-bonding capability, likely enhancing crystallinity but reducing membrane permeability. This modification contrasts sharply with the primary amine in the target compound, which may act as a hydrogen bond donor .
- Carbonitrile Derivative : Substituting methanamine with a nitrile group eliminates the amine’s basicity, reducing solubility in aqueous media. However, the nitrile’s electron-withdrawing nature could stabilize the molecule against oxidation .
- Its chiral center (R-configuration) highlights stereochemical considerations absent in the non-chiral target compound .
Pharmacological and Industrial Relevance
- Antiviral/Antitumor Potential: While azolo-triazines like remdesivir (pyrrolo[2,1-f][1,2,4]triazine) and benzodiazepine hybrids () are established antiviral/antitumor agents, the target compound’s fused pyrido-morpholine system lacks direct evidence of bioactivity. Its structural complexity, however, parallels remdesivir’s fused rings, hinting at unexplored therapeutic applications .
- Synthetic Accessibility : The target compound’s methanamine group may simplify derivatization compared to dione or carbonitrile analogs, which require specialized reagents (e.g., tert-butyl esters in or cyclopropylamines in ) .
生物活性
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to a class of morpholine derivatives and features a unique bicyclic structure that may contribute to its biological activity. The presence of both amine and ether functionalities allows for diverse interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of octahydropyrido[2,1-c]morpholin-3-ylmethanamine as an antitumor agent. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, related compounds have shown IC50 values in the nanomolar range against FGFRs, suggesting a strong inhibitory effect on cancer cell proliferation and migration .
Table 1: Summary of Antitumor Activity
| Compound | Target | IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| Octahydropyrido[2,1-c]morpholin-3-ylmethanamine | FGFR1 | TBD | Inhibitory |
| Related Compound 4h | FGFR2 | 9 | Induces apoptosis |
| Related Compound 4h | FGFR3 | 25 | Inhibitory |
The mechanism by which octahydropyrido[2,1-c]morpholin-3-ylmethanamine exerts its effects appears to involve multiple pathways:
- Inhibition of FGFR Signaling : By blocking FGFRs, the compound may disrupt downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells, enhancing its therapeutic potential .
Pharmacological Studies
Pharmacological evaluations have demonstrated that octahydropyrido[2,1-c]morpholin-3-ylmethanamine exhibits favorable pharmacokinetic properties. It has shown moderate solubility and permeability profiles, making it a candidate for further development. In vivo studies are necessary to assess its efficacy and safety in animal models.
Case Studies
A case study involving related compounds was conducted to evaluate their effectiveness against breast cancer cell lines. The study found that treatment with these compounds significantly reduced cell viability and induced apoptosis through caspase activation . This suggests that octahydropyrido[2,1-c]morpholin-3-ylmethanamine could be explored further in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
